molecular formula C21H19FN2O B11361279 N-(4-ethylbenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

N-(4-ethylbenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

Cat. No.: B11361279
M. Wt: 334.4 g/mol
InChI Key: SNKRBUQTFPORJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzamide core substituted with a 4-ethylphenyl group, a fluorine atom, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For large-scale production, the synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(4-ETHYLPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-fluoro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19FN2O/c1-2-16-10-12-17(13-11-16)15-24(20-9-5-6-14-23-20)21(25)18-7-3-4-8-19(18)22/h3-14H,2,15H2,1H3

InChI Key

SNKRBUQTFPORJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.